Obidoxime chloride

Catalog No.
S537921
CAS No.
114-90-9
M.F
C14H16Cl2N4O3
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obidoxime chloride

CAS Number

114-90-9

Product Name

Obidoxime chloride

IUPAC Name

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H

InChI Key

ZIFJVJZWVSPZLE-UHFFFAOYSA-N

SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

solubility

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Synonyms

Fungicidin, Mycostatin, Nilstat, Nystatin, Nystatin A1, Nystatin A2, Nystatin A3, Nystatin G, Stamicin, Stamycin

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Isomeric SMILES

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-]

The exact mass of the compound Obidoxime chloride is 358.0599 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as mg/ml at about 28 °c: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75insol in etherin water, 3.60x10+2 mg/l at 24 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cholinesterase Reactivator

Obidoxime chloride's primary research focus is its potential as a cholinesterase reactivator. Cholinesterases are enzymes crucial for nerve impulse transmission. Organophosphate (OP) compounds can inhibit these enzymes, leading to severe poisoning.

Studies investigate obidoxime chloride's ability to reactivate cholinesterase enzymes inhibited by OP compounds. This could have significant implications for developing antidotes for OP poisoning. Source: Toxicology Letters:

Obidoxime chloride is a chemical compound belonging to the oxime family, primarily recognized for its role as an antidote in cases of organophosphate poisoning. Organophosphates are widely used in pesticides and can also be found in certain nerve agents. These compounds inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine, which results in overstimulation of the nervous system, muscle contractions, paralysis, and potentially death. Obidoxime chloride works by reactivating acetylcholinesterase, thereby restoring normal neurotransmission and alleviating the toxic effects of organophosphate exposure .

  • Toxicity: Obidoxime chloride can cause side effects like muscle weakness, dizziness, and blurred vision at high doses [].
  • Flammability: Non-flammable []

Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to its oxime functional group. It can also participate in redox reactions under specific conditions. Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides, typically conducted in polar solvents such as water or alcohols. The major products formed depend on the specific reagents and conditions used; for instance, reactions with alkyl halides can yield various alkylated oxime derivatives .

Types of Reactions

  • Nucleophilic Substitution: Involves the attack of a nucleophile on a substrate, leading to the replacement of a leaving group.
  • Redox Reactions: Involves the transfer of electrons between substances, potentially altering their oxidation states.

Obidoxime chloride exhibits significant biological activity as a cholinesterase reactivator. It specifically targets acetylcholinesterase, reversing its inhibition caused by organophosphates. This action is crucial in restoring normal levels of acetylcholine in synapses, thus facilitating proper neuromuscular function. Studies indicate that obidoxime chloride is more effective than other similar compounds like pralidoxime in reactivating acetylcholinesterase inhibited by organophosphates .

Mechanism of Action

  • Target Enzyme: Acetylcholinesterase (AChE).
  • Mode of Action: Obidoxime chloride binds to the organophosphate residue attached to AChE with higher affinity than the enzyme itself, effectively displacing it and allowing AChE to resume its function .

Obidoxime chloride can be synthesized through several methods involving the reaction of pyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The synthesis typically involves:

  • Formation of the oxime from a carbonyl compound.
  • Subsequent reaction with a pyridine derivative to form the bis-pyridinium structure characteristic of obidoxime.
  • Purification steps to isolate the final product .

The primary applications of obidoxime chloride include:

  • Medical Use: As an antidote for organophosphate poisoning.
  • Research: Employed in studies related to enzyme reactivation and cholinergic signaling.
  • Industrial Use: Utilized in pharmaceutical manufacturing and as a reagent in organic synthesis .

Research indicates that obidoxime chloride interacts not only with acetylcholinesterase but also affects muscarinic receptors, particularly M2 subtypes. This interaction may contribute to its therapeutic effects during organophosphate poisoning treatment. Studies have shown that obidoxime can modulate cholinergic signaling pathways, which is critical for understanding its full pharmacological profile .

Obidoxime chloride shares structural similarities with several other oximes used for treating organophosphate poisoning. Below is a comparison highlighting its uniqueness:

Compound NameReactivation EfficacyUnique Features
Obidoxime ChlorideHighMore potent than pralidoxime; effective across various species
PralidoximeModerateCommonly used but less effective than obidoxime
TrimethoxyamineLowLimited use compared to obidoxime
HI-6Very HighMost effective but has different pharmacokinetics
MethoximeModeratePenetrates membranes differently than obidoxime

Obidoxime chloride stands out due to its superior efficacy in reactivating acetylcholinesterase inhibited by various organophosphates compared to other oximes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Light yellow powder
Yellow to tan powde

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

358.0599458 g/mol

Monoisotopic Mass

358.0599458 g/mol

Heavy Atom Count

23

LogP

log Kow = 7.08 (est)

Odor

Odor suggestive of cereals

Appearance

Solid powder

Melting Point

Gradually decomp above 160 °C without melting by 250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3HXR312Z9M

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antibiotics, Antifungal; Antibiotics, Macrolide; Ionophores
MEDICATION (VET):Antifungal; growth promotant
MEDICATION (VET): /Used in treatment of/ intestinal mycosis due to Candida albicans in poultry; occasionally orally in cats and dogs in suspected Candida intestinal overgrowth following antibiotic therapy, and also topically ... as cream or ointment on skin lesions ...
Nystatin vaginal tablets are used as lozenges to treat oropharyngeal candidiasis since their slow dissolution rate provides prolonged oral contact. /NOT included in US product labeling/
Vaginal nystatin is indicated in the local treatment of vulvovaginal candidiasis caused by Candida albicans and other Candida species. /Included in US product labeling/
Topical nystatin is used in the treatment of tinea barbae and tinea capitis. /NOT included in US product labeling/
Topical nystatin is indicated in the treatment of cutaneous and mucocutaneous mycotic infections caused by Candida (Monilia) albicans and other Candida species. /Included in US product labeling/
Nystatin oral suspension, lozenges (pastilles), and nystatin for oral suspension are used in the prophylaxis of oropharyngeal candidiasis. /NOT included in US product labeling/
Nystatin lozenges (pastilles), nystatin oral suspension, and nystatin for oral suspension are indicated in the local treatment of fungal infections of the oral cavity caused by Candida albicans and other Candida species. /Included in US product labeling/

MeSH Pharmacological Classification

Cholinesterase Reactivators

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA02 - Nystatin
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AA - Antibiotics
D01AA01 - Nystatin
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AA - Antibiotics
G01AA01 - Nystatin

Mechanism of Action

Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost.
... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...

Vapor Pressure

8.7X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1400-61-9

Wikipedia

Obidoxime

Drug Warnings

Since it is not known whether nystatin is distributed into human milk, the drug should be used with caution in nursing women.
Adverse effects occur infrequently with oral nystatin therapy. Mild and transitory nausea, vomiting, GI distress, and diarrhea have occurred; high oral doses (e.g., greater than 5 million units daily) are most likely to produce these adverse GI effects. Hypersensitivity reactions have been reported very rarely.
Patients should be instructed to contact their physician if symptoms of irritation or sensitization occur during nystatin therapy. Patients should be warned against interrupting or discontinuing vaginal nystatin therapy during a prescribed regimen, even during menstruation or if symptomatic relief occurs after only a few days of therapy, unless otherwise instructed by their physician. Patients should be advised that adjunctive measures such as therapeutic douches are not necessary and may be inadvisable during vaginal nystatin therapy; however, cleansing douches may be used in nonpregnant women, if desired, for aesthetic effect.
Adverse reactions to topically applied nystatin are very infrequent, even during prolonged use. Irritation has occurred rarely. Hypersensitivity reactions to nystatin have been reported only rarely; however, preservatives (eg, ethylenediamine, parabens, thimerosal) in some of the formulations are associated with a high incidence of contact dermatitis. An acneiform eruption has occurred rarely following topical application of nystatin and triamcinolone acetonide.
For more Drug Warnings (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIFUNGAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Vandeputte, US patent 2,832,719 (1958 to Olin Mathieson); Renella, US patent 3,517,100 (1970 to American Cyanamid)
Polyene antifungal antibiotic complex containing 3 biologically active compounds, A1,A2,A3. Produced by Streptomyces noursei, S. aureus and other Streptomyces spp.

General Manufacturing Information

Nystatin is now known to be a mixture but composition has not been completely elucidated. Nystatin A [34786-70-4] C47-H75-N-O17 is closely related to Amphotericin B. Each is a macrocyclic lactone containing a ketal ring, an all-trans polyene system, and a mycosamine (3-amino-3-deoxyrhamnose) moiety.
/Used/ mostly as antifungal feed additive in control or treatment of crop ... US feed additive regulations use 2,800 units/mg. ... US regulations established zero tolerance for its residue in or on uncooked tissues or by-products (including eggs) of treated animals or poultry if used for human consumption.
Used as food additive permitted in feed and drinking water of animals and ... also permitted in food for human consumption.
Nystatin was found in the mycelium of Streptomyces noursei in 1950 and produced on an industrial scale by Squibb & Sons Co. in 1954. This antibiotic was used orally and topically as the first clinically applied polyene macrolide with antifungal properties.

Analytic Laboratory Methods

UV spectrophotometric procedure for determination of nystatin during stability studies is briefly described.
A flow microcalorimetric procedure has been developed for bioassay of nystatin. It is assayed by monitoring its effect on respiring culture of saccharomyces cerevisiae.
It is concluded that the newer methods of assay are as reproducible & reliable as agar diffusion & turbidimetric methods & that they are generally more sensitive.
Method: AOAC 974.48; Procedure: microbiological method; Analyte: nystatin; Matrix: feeds; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for NYSTATIN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: nystatin; matrix: cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 410 nm

Storage Conditions

Nystatin oral suspension and tablets should be stored in tight, light-resistant containers at room temperature (eg, 15-30 °C); exposure of the tablets to temperatures exceeding 40 °C and freezing of the oral suspension should be avoided. Nystatin powder should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.
Most nystatin preparations for topical application to the skin should be stored at 15-30 °C and protected from freezing. Mycostatin® vaginal tablets should be stored at 2-15 °C. Nystatin lozenges for oral topical administration should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.

Stability Shelf Life

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition.
Affected by air and moisture
The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.
Nystatin deteriorates on exposure to heat, light, moisture, or air.

Dates

Last modified: 08-15-2023
1: Joosen MJA, Klaassen SD, Verheij E, van Groningen T, Cornelissen AS, Skiadopoulos MH, Cochrane L, Shearer JD. Efficacy of atropine sulfate/obidoxime chloride co-formulation against sarin exposure in guinea pigs. Chem Biol Interact. 2018 Sep 12;296:34-42. doi: 10.1016/j.cbi.2018.09.004. [Epub ahead of print] PubMed PMID: 30217478.
2: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900.
3: Moyer RA, McGarry KG Jr, Babin MC, Platoff GE Jr, Jett DA, Yeung DT. Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon (PHO). Pestic Biochem Physiol. 2018 Feb;145:93-99. doi: 10.1016/j.pestbp.2018.01.009. Epub 2018 Jan 31. PubMed PMID: 29482737; PubMed Central PMCID: PMC5830159.
4: Krishnan JKS, Figueiredo TH, Moffett JR, Arun P, Appu AP, Puthillathu N, Braga MF, Flagg T, Namboodiri AM. Brief isoflurane administration as a post-exposure treatment for organophosphate poisoning. Neurotoxicology. 2017 Dec;63:84-89. doi: 10.1016/j.neuro.2017.09.009. Epub 2017 Sep 20. PubMed PMID: 28939237.
5: Pathak AK, Bandyopadhyay T. Unbinding of fluorinated oxime drug from the AChE gorge in polarizable water: a well-tempered metadynamics study. Phys Chem Chem Phys. 2017 Feb 15;19(7):5560-5569. doi: 10.1039/c6cp08518k. PubMed PMID: 28165084.
6: Karade HN, Raviraju G, Acharya BN, Valiveti AK, Bhalerao U, Acharya J. Synthesis and in vitro reactivation study of isonicotinamide derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide as reactivators of Sarin and VX inhibited human acetylcholinesterase (hAChE). Bioorg Med Chem. 2016 Sep 15;24(18):4171-4176. doi: 10.1016/j.bmc.2016.07.005. Epub 2016 Jul 6. PubMed PMID: 27450532.
7: Snider TH, Babin MC, Jett DA, Platoff GE Jr, Yeung DT. Toxicity and median effective doses of oxime therapies against percutaneous organophosphorus pesticide and nerve agent challenges in the Hartley guinea pig. J Toxicol Sci. 2016;41(4):511-21. doi: 10.2131/jts.41.511. PubMed PMID: 27432237.
8: Wille T, von der Wellen J, Thiermann H, Worek F. Pseudocatalytic scavenging of the nerve agent VX with human blood components and the oximes obidoxime and HI-6. Arch Toxicol. 2017 Mar;91(3):1309-1318. doi: 10.1007/s00204-016-1776-x. Epub 2016 Jun 29. PubMed PMID: 27358236.
9: Yan L, Chen J, Xu B, Guo L, Xie Y, Tang J, Xie J. A liquid chromatography tandem mass spectrometric method on in vitro nerve agents poisoning characterization and reactivator efficacy evaluation by determination of specific peptide adducts in acetylcholinesterase. J Chromatogr A. 2016 Jun 10;1450:86-93. doi: 10.1016/j.chroma.2016.05.005. Epub 2016 May 3. PubMed PMID: 27179675.
10: Worek F, Koller M, Thiermann H, Wille T. Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics. Toxicology. 2016 Mar 28;350-352:25-30. doi: 10.1016/j.tox.2016.05.001. Epub 2016 May 3. PubMed PMID: 27153754.
11: Krishnan JKS, Arun P, Appu AP, Vijayakumar N, Figueiredo TH, Braga MFM, Baskota S, Olsen CH, Farkas N, Dagata J, Frey WH 2nd, Moffett JR, Namboodiri AMA. Intranasal delivery of obidoxime to the brain prevents mortality and CNS damage from organophosphate poisoning. Neurotoxicology. 2016 Mar;53:64-73. doi: 10.1016/j.neuro.2015.12.020. Epub 2016 Jan 2. PubMed PMID: 26751814; PubMed Central PMCID: PMC4808345.
12: Myhrer T, Mariussen E, Enger S, Aas P. Supralethal poisoning by any of the classical nerve agents is effectively counteracted by procyclidine regimens in rats. Neurotoxicology. 2015 Sep;50:142-8. doi: 10.1016/j.neuro.2015.08.012. Epub 2015 Aug 28. PubMed PMID: 26318504.
13: Steinritz D, Eyer F, Worek F, Thiermann H, John H. Repetitive obidoxime treatment induced increase of red blood cell acetylcholinesterase activity even in a late phase of a severe methamidophos poisoning: A case report. Toxicol Lett. 2016 Feb 26;244:121-3. doi: 10.1016/j.toxlet.2015.07.010. Epub 2015 Jul 19. PubMed PMID: 26200596.
14: Valiveti AK, Bhalerao UM, Acharya J, Karade HN, Gundapu R, Halve AK, Kaushik MP. Synthesis and in vitro kinetic study of novel mono-pyridinium oximes as reactivators of organophosphorus (OP) inhibited human acetylcholinesterase (hAChE). Chem Biol Interact. 2015 Jul 25;237:125-32. doi: 10.1016/j.cbi.2015.06.007. Epub 2015 Jun 10. PubMed PMID: 26070418.
15: Shrot S, Tauber M, Shiyovich A, Milk N, Rosman Y, Eisenkraft A, Kadar T, Kassirer M, Cohen Y. Early brain magnetic resonance imaging can predict short and long-term outcomes after organophosphate poisoning in a rat model. Neurotoxicology. 2015 May;48:206-16. doi: 10.1016/j.neuro.2015.04.003. Epub 2015 Apr 23. PubMed PMID: 25912464.
16: Kassa J, Sepsova V, Matouskova L, Horova A, Musilek K. A comparison of the reactivating and therapeutic efficacy of two novel bispyridinium oximes (K727, K733) with the oxime HI-6 and obidoxime in sarin-poisoned rats and mice. Toxicol Mech Methods. 2015 Mar;25(3):229-33. doi: 10.3109/15376516.2015.1036333. Epub 2015 Apr 20. PubMed PMID: 25894563.
17: Gazzi EN, Sorodoc V, Petris O, Tarţău L, Dumitrescu G, Sorodoc L, Lupuşoru CE. Butyrylcholinesterase activity-biomarker for predicting the outcome in acute cholinesterase inhibitor poisoning--a 30-year retrospective analysis. Rev Med Chir Soc Med Nat Iasi. 2014 Oct-Dec;118(4):971-8. PubMed PMID: 25581956.
18: Worek F, Elsinghorst P, Koller M, Thiermann H. Reactions of methylphosphonic difluoride with human acetylcholinesterase and oximes--Possible therapeutic implications. Toxicol Lett. 2014 Nov 18;231(1):92-8. doi: 10.1016/j.toxlet.2014.09.012. Epub 2014 Sep 18. PubMed PMID: 25240274.
19: Lo R, Ganguly B. Can hydroxylamine be a more potent nucleophile for the reactivation of tabun-inhibited AChE than prototype oxime drugs? An answer derived from quantum chemical and steered molecular dynamics studies. Mol Biosyst. 2014 Jul 29;10(9):2368-83. doi: 10.1039/c4mb00083h. PubMed PMID: 24964273.
20: Shrot S, Ramaty E, Biala Y, Bar-Klein G, Daninos M, Kamintsky L, Makarovsky I, Statlender L, Rosman Y, Krivoy A, Lavon O, Kassirer M, Friedman A, Yaari Y. Prevention of organophosphate-induced chronic epilepsy by early benzodiazepine treatment. Toxicology. 2014 Sep 2;323:19-25. doi: 10.1016/j.tox.2014.05.010. Epub 2014 Jun 2. PubMed PMID: 24881594.

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